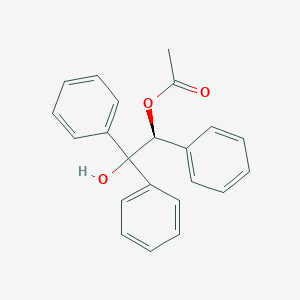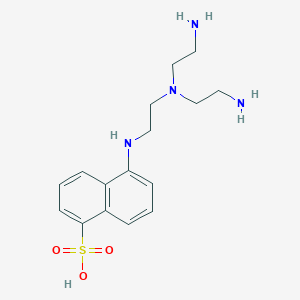
5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid, also known as BANSA, is a fluorescent dye used in scientific research for its ability to label and detect biomolecules. BANSA has been widely used in biochemical and physiological studies due to its unique spectral properties and high sensitivity.
Mechanism Of Action
5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid is a fluorescent dye that emits light when excited by a light source. The mechanism of action of 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid involves the interaction of the dye with the target biomolecule. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid binds to the target biomolecule through electrostatic interactions, hydrogen bonds, and hydrophobic interactions. The binding of 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid to the biomolecule changes the spectral properties of the dye, resulting in a shift in the emission wavelength. This shift in the emission wavelength can be used to detect the presence of the biomolecule.
Biochemical And Physiological Effects
5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid has been shown to have minimal biochemical and physiological effects on biological systems. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid does not interfere with the function of the biomolecule it is labeling and does not affect cell viability. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid has been used in a variety of biological systems including bacteria, yeast, and mammalian cells.
Advantages And Limitations For Lab Experiments
5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid has several advantages for lab experiments. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid is a highly sensitive fluorescent probe that can detect low concentrations of biomolecules. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid is also relatively easy to use and does not require specialized equipment. However, there are some limitations to using 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid has a limited range of excitation and emission wavelengths, which can limit its use in certain experiments. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid can also be affected by environmental factors such as pH and temperature, which can affect its spectral properties.
Future Directions
There are several future directions for the use of 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid in scientific research. One direction is the development of new derivatives of 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid with improved spectral properties and binding affinity for biomolecules. Another direction is the use of 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid in live-cell imaging to monitor the dynamics of biomolecules in real-time. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid can also be used in the development of biosensors for the detection of biomolecules in clinical and environmental samples.
Conclusion:
In conclusion, 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid is a fluorescent dye that has been widely used in scientific research for its ability to label and detect biomolecules. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid has several advantages for lab experiments, including high sensitivity and ease of use. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid has minimal biochemical and physiological effects on biological systems and has been used in a variety of research fields. There are several future directions for the use of 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid in scientific research, including the development of new derivatives and the use of 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid in live-cell imaging.
Synthesis Methods
5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid can be synthesized by reacting 5-nitro-1-naphthalenesulfonic acid with ethylenediamine and subsequently treating the product with ethyleneimine. The resulting compound is then reduced to 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid using sodium dithionite. The synthesis of 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid is a multi-step process and requires careful handling of the reactants.
Scientific Research Applications
5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid has been widely used in scientific research as a fluorescent probe for biomolecules such as proteins, nucleic acids, and lipids. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid is used to label these biomolecules and detect their presence in various biological systems. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid can also be used to monitor protein-protein interactions and protein-ligand interactions. 5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid has been used in a variety of research fields such as biochemistry, cell biology, and pharmacology.
properties
CAS RN |
155303-18-7 |
|---|---|
Product Name |
5-(2-(Bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid |
Molecular Formula |
C16H24N4O3S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
5-[2-[bis(2-aminoethyl)amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H24N4O3S/c17-7-10-20(11-8-18)12-9-19-15-5-1-4-14-13(15)3-2-6-16(14)24(21,22)23/h1-6,19H,7-12,17-18H2,(H,21,22,23) |
InChI Key |
PQICMZJEWAAXTI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCN(CCN)CCN |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCN(CCN)CCN |
Other CAS RN |
155303-18-7 |
synonyms |
5-(2-(bis(2-aminoethyl)amino)ethylamino)naphthalene-1-sulfonic acid Ftris-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole](/img/structure/B123767.png)
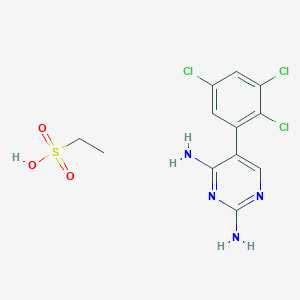
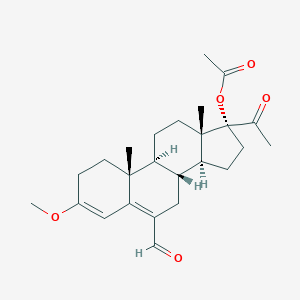
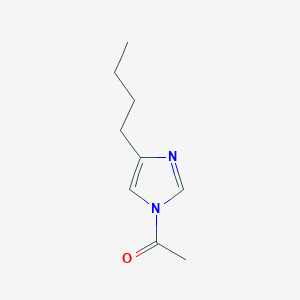
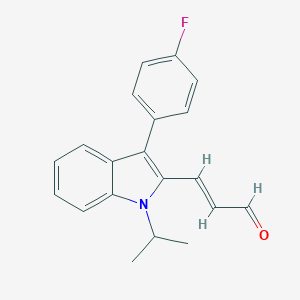
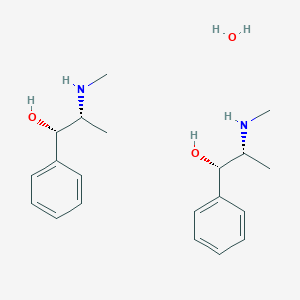
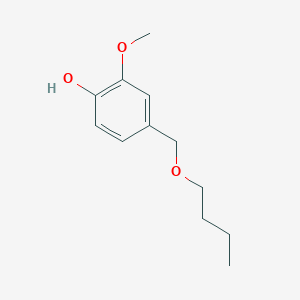
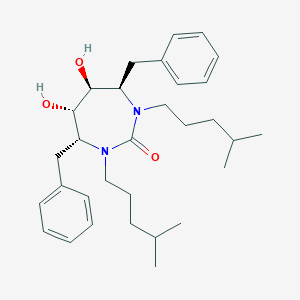
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)
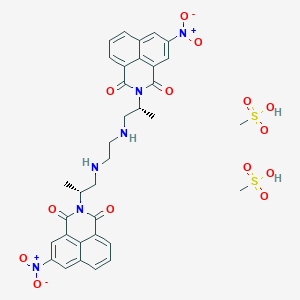
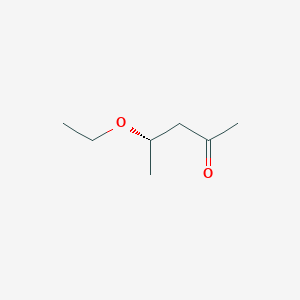

![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)
